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Abstract
CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3)

and Aurora kinases, developed for the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4]

[5] This technical guide provides an in-depth overview of the in vitro characterization of

CCT241736, summarizing key quantitative data, detailing experimental methodologies, and

illustrating relevant biological pathways and workflows. The presented data underscores the

compound's potency against wild-type and mutant forms of FLT3, its activity in AML cell lines,

and its metabolic profile, providing a comprehensive resource for researchers in oncology and

drug development.

Biochemical Activity and Kinase Profiling
CCT241736 demonstrates potent inhibitory activity against its primary targets, FLT3 and Aurora

kinases. Its biochemical profile has been extensively characterized to determine its potency

and selectivity.

Potency Against Target Kinases
The inhibitory potency of CCT241736 was determined against wild-type and mutant forms of

FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) and IC50 values

highlight the compound's high affinity for these key oncogenic drivers.
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Target Kinase Assay Type Value (nM)

FLT3 (Wild-Type) Kd 6.2

FLT3-ITD Kd 38

FLT3-D835Y Kd 14

Aurora A Kd 7.5

Aurora B Kd 48

Aurora A IC50 38

Data compiled from multiple sources[1][6][7].

Kinase Selectivity Profile
To assess its specificity, CCT241736 was profiled against a broad panel of kinases. While

demonstrating potent inhibition of FLT3 and Aurora kinases, some off-target activity was

observed at higher concentrations.[7]

Off-Target Kinase Percent Control at 1 µM

FLT1 0.3

JAK2 1.3

RET 1.8

PDGFRB 4

Data from KINOMEScan technology[7].

Cell-Based Activity
The anti-proliferative activity of CCT241736 has been evaluated in various human cancer cell

lines, particularly those relevant to AML.

Anti-Proliferative Activity in AML Cell Lines
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CCT241736 effectively inhibits the growth of AML cell lines harboring the FLT3-ITD mutation, a

common driver of the disease.[1][6] It also demonstrates activity in quizartinib-resistant cell

lines, suggesting its potential to overcome clinical resistance.[2][3][4][5]

Cell Line Genotype GI50 (µM)

MOLM-13 FLT3-ITD+ 0.1

MV4-11 FLT3-ITD+ 0.29

MOLM-13-RES Quizartinib-Resistant 0.18

KG-1a FLT3-WT 1

GI50 values represent the concentration required to inhibit cell growth by 50%[6].

Activity in Other Cancer Cell Lines
The dual-targeting mechanism of CCT241736 also confers anti-proliferative activity in other

cancer cell lines, such as colon carcinoma.[1][7]

Cell Line Cancer Type GI50 (µM)

HCT116 Human Colon Carcinoma 0.300

SW620 Human Colon Carcinoma 0.283

Data compiled from multiple sources[1][7].

In Vitro Metabolism and Pharmacokinetic Properties
The metabolic stability and potential for drug-drug interactions of CCT241736 have been

assessed in vitro.

Metabolic Stability
The intrinsic clearance (CLint) of CCT241736 was evaluated in liver microsomes and

hepatocytes from various species to predict its in vivo metabolic fate.[1][8][9]
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Species
Liver Microsomes
(µl/min/mg protein)

Hepatocytes (µl/min/106
cells)

Human <10 <1-10

Mouse 53 91

Rat <10 <1-10

Dog <10 <1-10

Minipig <10 <1-10

CCT241736 exhibits low clearance in human, rat, dog, and minipig models, but significantly

higher clearance in mice[1][8].

Cytochrome P450 Inhibition
CCT241736 was screened against a panel of major cytochrome P450 (CYP) enzymes to

assess its potential for drug-drug interactions. The compound showed no significant inhibition

of the tested isoforms.[1][6]

CYP Isoform IC50 (µM)

CYP1A2 >10

CYP2A6 >10

CYP2C9 >10

CYP2C19 >10

CYP2D6 >10

CYP3A4 >10

These results suggest a low potential for CCT241736 to cause clinically relevant drug-drug

interactions mediated by these CYP enzymes[1][6].

Signaling Pathways and Mechanism of Action
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CCT241736 exerts its anti-cancer effects by inhibiting key signaling pathways downstream of

FLT3 and Aurora kinases.
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FLT3 Signaling Inhibition by CCT241736.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b606547?utm_src=pdf-body
https://www.benchchem.com/product/b606547?utm_src=pdf-body-img
https://www.benchchem.com/product/b606547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CCT241736

Aurora A/B Kinases

Inhibition

Mitotic Spindle Formation

Regulation

Chromosome Segregation

Regulation

Cell Cycle Arrest
(G2/M Phase)

Apoptosis

Click to download full resolution via product page

Aurora Kinase Inhibition by CCT241736.

Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize

CCT241736.

Biochemical Kinase Assays (Z'-LYTE Assay)
This assay determines the IC50 values of CCT241736 against target kinases.

Reagents and Materials: Recombinant human kinases, corresponding kinase-specific

peptide substrates, ATP, Z'-LYTE Kinase Assay Kit (Invitrogen), and CCT241736.

Procedure:
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Prepare a serial dilution of CCT241736 in DMSO.

In a 384-well plate, add the kinase, peptide substrate, and CCT241736 dilution.

Initiate the kinase reaction by adding ATP at a concentration equal to the Km apparent for

each kinase.

Incubate at room temperature for a specified time.

Add the development reagent from the Z'-LYTE kit to stop the reaction and generate a

fluorescent signal.

Measure the fluorescence using a microplate reader.

Data Analysis: Calculate the percent inhibition for each concentration of CCT241736 and

determine the IC50 value by fitting the data to a four-parameter logistic curve.

Start

Prepare Reagents:
- Kinase

- Substrate
- CCT241736 dilutions

Set up reaction in
384-well plate

Initiate reaction
with ATP

Incubate at
room temperature

Stop reaction and
develop signal Read fluorescence Analyze data and

determine IC50 End

Click to download full resolution via product page

Z'-LYTE Kinase Assay Workflow.

Cell Proliferation Assay (MTS Assay)
This assay measures the effect of CCT241736 on the viability and proliferation of cancer cell

lines.[4][6]

Reagents and Materials: Cancer cell lines, appropriate cell culture medium, 96-well plates,

CCT241736, and CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent

(Promega).

Procedure:
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Seed cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Treat the cells with a serial dilution of CCT241736 or DMSO as a vehicle control.

Incubate the plates for 72 hours.

Add the MTS reagent to each well and incubate for 1-4 hours.

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine

the percentage of cell viability. Calculate the GI50 value by plotting the percent viability

against the log concentration of CCT241736 and fitting the data to a sigmoidal dose-

response curve.

In Vitro Metabolism Assay (Liver Microsomes)
This assay assesses the metabolic stability of CCT241736.[1][7]

Reagents and Materials: Pooled human or animal liver microsomes, CCT241736, NADPH,

UDPGA, MgCl2, and phosphate-buffered saline (PBS).

Procedure:

Prepare a reaction mixture containing liver microsomes, PBS, and MgCl2.

Add CCT241736 to the reaction mixture.

Initiate the metabolic reaction by adding NADPH and UDPGA.

Incubate the mixture at 37°C.

Take samples at various time points (e.g., 0 and 30 minutes) and quench the reaction with

a suitable solvent (e.g., acetonitrile).

Analyze the remaining concentration of CCT241736 in the samples using LC-MS/MS.
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Data Analysis: Determine the percentage of CCT241736 remaining at each time point

compared to the 0-minute sample. Calculate the intrinsic clearance (CLint) from the rate of

disappearance of the parent compound.

Conclusion
The in vitro characterization of CCT241736 demonstrates its potent and dual inhibitory activity

against FLT3 and Aurora kinases. It exhibits strong anti-proliferative effects in relevant AML cell

lines, including those with resistance to other FLT3 inhibitors. The compound possesses a

favorable in vitro metabolic profile in human-relevant models and a low potential for CYP-

mediated drug-drug interactions. This comprehensive in vitro dataset supports the continued

investigation of CCT241736 as a promising therapeutic agent for AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [In Vitro Characterization of CCT241736: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606547#in-vitro-characterization-of-cct241736]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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